N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16356362
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O4S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O4S/c26-20(15-25-21(27)19(30-22(25)28)13-18-7-4-12-29-18)23-17-8-10-24(11-9-17)14-16-5-2-1-3-6-16/h1-7,12-13,17H,8-11,14-15H2,(H,23,26)/b19-13- |
| Standard InChI Key | HQRSMQUHZKJQSF-UYRXBGFRSA-N |
| Isomeric SMILES | C1CN(CCC1NC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC1NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O)CC4=CC=CC=C4 |
Introduction
Molecular Composition
The compound consists of:
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A piperidine ring substituted with a benzyl group at the 1-position.
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A thiazolidinone core (a five-membered ring containing sulfur and nitrogen) with two keto groups.
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A furan ring attached via a methylene bridge in a conjugated system.
Key Features
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Molecular Formula: C20H21N3O4S
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Functional Groups: Amide (-CONH), ketone (C=O), aromatic (benzyl and furan), and thiazolidinone.
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Conjugation: The presence of the furan ring and the methylene bridge contributes to extended conjugation, which may influence electronic properties such as UV absorption.
General Synthetic Pathway
The synthesis of this compound likely involves:
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Formation of the thiazolidinone core: This is typically achieved by cyclization reactions involving thiourea or related compounds with α-halo carbonyl derivatives.
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Attachment of the furan moiety: The methylene bridge linking the furan to the thiazolidinone can be introduced via aldol condensation or similar reactions.
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Substitution on the piperidine ring: Benzylation of piperidine at the nitrogen position is commonly achieved using benzyl halides under basic conditions.
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Amide bond formation: Finally, coupling between the piperidine derivative and the thiazolidinone-furan intermediate can be carried out using standard amide bond-forming reagents like carbodiimides.
Challenges in Synthesis
The synthesis may require careful control of reaction conditions to avoid side reactions such as over-condensation or decomposition of sensitive intermediates.
Pharmaceutical Potential
Compounds containing thiazolidinone cores are known for their diverse biological activities:
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Antimicrobial: Thiazolidinones have shown activity against bacterial and fungal strains.
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Anti-inflammatory: The conjugated system may interact with enzymes like cyclooxygenase (COX).
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Anticancer: Similar structures have demonstrated cytotoxicity against cancer cell lines via apoptosis induction.
Molecular Docking Studies
Preliminary in silico studies could explore its binding affinity to biological targets such as:
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Enzymes involved in inflammation (e.g., lipoxygenases).
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Receptors or proteins associated with neurodegenerative diseases.
Biological Activity
Although specific studies on this compound are unavailable, related compounds with similar scaffolds have been evaluated for:
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Antimicrobial Activity: Many thiazolidinones exhibit broad-spectrum activity due to their ability to disrupt microbial cell walls or interfere with metabolic pathways.
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Anti-inflammatory Properties: The furan and thiazolidinone groups may inhibit pro-inflammatory enzymes through hydrogen bonding or hydrophobic interactions.
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Cytotoxicity: Structural analogs have shown promise in inducing apoptosis in cancer cells by disrupting mitochondrial membrane potential.
Spectroscopic Techniques
To confirm its structure, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to aromatic protons, amide hydrogens, and other functional groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For identifying characteristic functional group vibrations such as C=O stretching (~1700 cm⁻¹).
Future Directions
To fully understand the potential of N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide:
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Conduct detailed biological assays to evaluate antimicrobial, anticancer, and anti-inflammatory activities.
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Perform molecular docking studies to identify potential protein targets.
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Investigate its pharmacokinetics and toxicity profiles for drug development purposes.
This compound represents an intriguing candidate for further research due to its structural complexity and potential biological activities.
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